Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride
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Overview
Description
Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and two fluorine atoms attached to a spiro[3.3]heptane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone or aldehyde.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine reagent.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic structure provides steric hindrance and rigidity. This compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed bioactivity.
Comparison with Similar Compounds
Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can be compared with other spirocyclic compounds, such as:
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride: Similar structure but with a single fluorine atom.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An amino acid analogue with a spirocyclic scaffold.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic amino acid analogue.
The uniqueness of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride lies in its dual fluorination, which can enhance its chemical stability and bioactivity compared to its analogues .
Properties
IUPAC Name |
ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2.ClH/c1-2-16-8(15)10(7-14)3-9(4-10)5-11(12,13)6-9;/h2-7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRPCMDWXZZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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